2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine
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Overview
Description
2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine is a complex organic compound that features a morpholine ring substituted with a benzenesulfonyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
Next, the benzenesulfonyl group is introduced through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine . The final step involves the coupling of the thiazole and benzenesulfonyl groups to the morpholine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzenesulfonyl rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can yield benzene derivatives .
Scientific Research Applications
2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also feature a thiazole ring and have similar biological activities.
Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
2,6-Dimethyl-4-[3-(2-phenyl-thiazol-4-yl)-benzenesulfonyl]-morpholine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a morpholine ring with a thiazole and benzenesulfonyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H22N2O3S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C21H22N2O3S2/c1-15-12-23(13-16(2)26-15)28(24,25)19-10-6-9-18(11-19)20-14-27-21(22-20)17-7-4-3-5-8-17/h3-11,14-16H,12-13H2,1-2H3 |
InChI Key |
PSTMTKXQGWCWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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